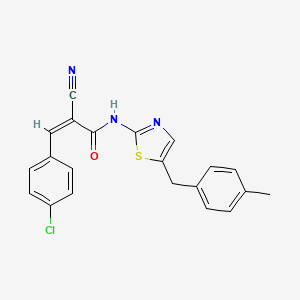

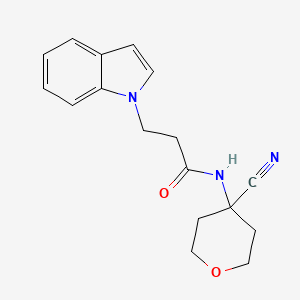

![molecular formula C16H15N3O2 B2714805 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 2093978-86-8](/img/structure/B2714805.png)

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine . These types of compounds are often studied for their potential in medical applications, particularly as inhibitors for various types of receptors .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 1H-pyrazolo[3,4-b]pyridine derivatives are generally synthesized according to methods that assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered during the synthesis process .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine Kinase Inhibitors : This class of compounds, including structures similar to "3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one", has been widely patented for its kinase inhibition properties. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, offering potential applications in therapeutic interventions targeting a broad range of kinase-related diseases. They typically bind to the hinge region of the kinase, forming key interactions within the kinase pocket to provide potency and selectivity. This highlights the potential of such structures in drug design and development for diseases where kinase activity is dysregulated (Wenglowsky, 2013).

Cytochrome P450 Inhibition

Cytochrome P450 Isoform Inhibition : While not directly related to the exact compound , research on pyrazolo[3,4-b]pyridine derivatives has implications for drug-drug interactions and metabolism. The selective inhibition of cytochrome P450 isoforms by structurally related compounds indicates the potential for developing targeted inhibitors to mitigate adverse drug interactions, showcasing the versatility of this scaffold in addressing pharmacokinetic challenges (Khojasteh et al., 2011).

Catalysis and Synthetic Applications

Hybrid Catalysts for Heterocyclic Synthesis : The pyranopyrimidine core, related to the structural framework of pyrazolo[3,4-b]pyridine derivatives, serves as a key precursor in the synthesis of medically relevant compounds. The use of hybrid catalysts in synthesizing these scaffolds underlines the importance of such structures in the pharmaceutical and medicinal chemistry fields. This demonstrates the potential for "this compound" and similar compounds in facilitating the development of new drugs and therapeutic agents (Parmar et al., 2023).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclobutyl-4-hydroxy-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-12-9-13(21)17-16-14(12)15(10-5-4-6-10)18-19(16)11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILZMEIFLZCHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C3=C2C(=CC(=O)N3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

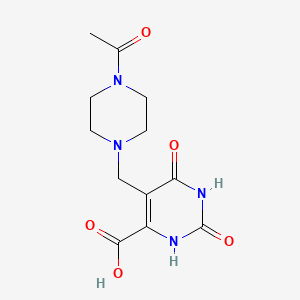

![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)

![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)

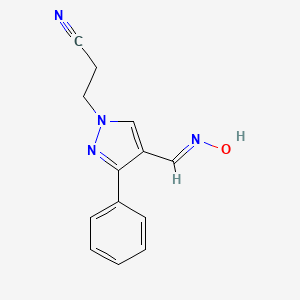

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![N-[2-(2-Fluorophenyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2714734.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)

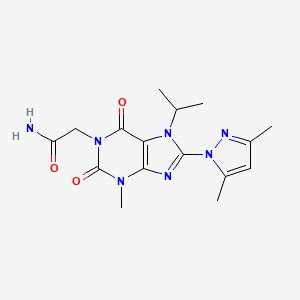

![N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)